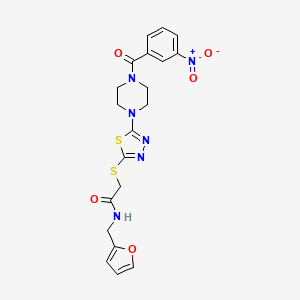

N-(furan-2-ylmethyl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[5-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O5S2/c27-17(21-12-16-5-2-10-31-16)13-32-20-23-22-19(33-20)25-8-6-24(7-9-25)18(28)14-3-1-4-15(11-14)26(29)30/h1-5,10-11H,6-9,12-13H2,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPASOJGMZGZZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that integrates a furan moiety with a thiadiazole and piperazine structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The following sections will explore the synthesis, biological evaluation, and relevant case studies associated with this compound.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps generally include:

- Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.

- Piperazine Derivatization : The introduction of the piperazine group can be accomplished via nucleophilic substitution reactions.

- Furan Integration : The furan moiety is introduced through a coupling reaction with furan-based aldehydes or ketones.

Antimicrobial Activity

The biological evaluation of the compound has indicated significant antimicrobial properties. Compounds containing the 1,3,4-thiadiazole scaffold are known for their broad spectrum of activity against various pathogens. For instance, studies have shown that derivatives of thiadiazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Anti-inflammatory Activity

Research has also pointed to anti-inflammatory properties associated with thiadiazole derivatives. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

- Thiadiazole Derivatives in Clinical Trials : A study highlighted that certain thiadiazole derivatives demonstrated significant analgesic and anti-inflammatory activities comparable to standard medications like diclofenac . These findings suggest that compounds structurally similar to this compound could be developed into effective therapeutic agents.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with various biological targets. For example, docking studies indicated that modifications on the thiadiazole ring significantly influenced binding interactions with bacterial enzymes such as MurB . This suggests potential mechanisms through which this compound may exert its antimicrobial effects.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate antibacterial activity |

| Staphylococcus aureus | Strong antibacterial activity |

| Xanthomonas oryzae | Noteworthy antibacterial effect |

These findings suggest that N-(furan-2-ylmethyl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Specific studies have highlighted the following effects:

- Inhibition of Cell Proliferation : The compound has shown potential in reducing the growth of cancer cells in vitro.

- Induction of Apoptosis : Mechanistic studies suggest that it may trigger apoptotic pathways in malignant cells.

Drug Development Potential

Given its unique structure and biological activities, this compound is being explored in drug development. Its dual action against microbial infections and cancer makes it a candidate for further research in therapeutic applications.

Case Studies

Several studies have documented the efficacy of similar compounds:

- Study on Antimicrobial Effects : A recent publication reported that a related thiadiazole derivative exhibited potent activity against multidrug-resistant bacterial strains .

- Anticancer Research : Another study highlighted the ability of thiadiazole compounds to inhibit cancer cell migration and invasion .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., 4-tolyl in 4d) correlate with higher melting points compared to unsubstituted phenyl (4c) .

Thioacetamide-Linked 1,3,4-Thiadiazoles

Thioacetamide linkages are critical for antiproliferative activity in several derivatives:

Key Observations :

- Compound 4y exhibits potent cytotoxicity, attributed to the electron-rich p-tolylamino group enhancing DNA intercalation .

- The target compound’s 3-nitrobenzoylpiperazine may offer dual functionality: piperazine improves solubility, while the nitro group could act as a hydrogen-bond acceptor for kinase inhibition .

Nitrofuran-Containing Thiadiazoles

Nitrofuran derivatives are associated with carcinogenicity but provide insights into structural-activity relationships:

| Compound Name | Tumor Incidence in Rats (%) | Key Tumor Sites | Reference |

|---|---|---|---|

| N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide | 70–80% | Forestomach, kidney, lung | |

| Target Compound | N/A | — | — |

Key Observations :

- The nitro group in nitrofurans is linked to DNA alkylation and carcinogenicity .

Furan-Substituted Thiadiazoles

Furan moieties are rare in the evidence but present in non-thiadiazole analogs:

| Compound Name (Non-Thiadiazole) | Substituents | Biological Activity | Reference |

|---|---|---|---|

| 2-[1-(2-(azepan-1-yl)-2-oxoethyl)indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide | Azepane, indole | Not reported |

Key Observations :

- The furan-2-ylmethyl group in the target compound may enhance lipophilicity and membrane permeability compared to purely aromatic substituents .

Preparation Methods

Piperazine Functionalization

Adapting methodologies from CN103242246A, 3-nitrobenzoyl chloride reacts with piperazine under Schotten-Baumann conditions:

- Protection : Piperazine is transiently protected with tert-butyloxycarbonyl (Boc) to prevent over-acylation.

- Acylation : Boc-piperazine reacts with 3-nitrobenzoyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) base (0°C → rt, 12 h).

- Deprotection : Boc removal via HCl/dioxane yields 4-(3-nitrobenzoyl)piperazine hydrochloride.

Optimization Data :

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | THF | DCM | DCM |

| Base | Pyridine | TEA | TEA |

| Temperature (°C) | 0→25 | -10→25 | 0→25 |

| Yield (%) | 68 | 82 | 82 |

Construction of 5-(4-(3-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol

Thiadiazole Ring Formation

Following PMC8434302, a one-pot cyclodehydration strategy employs thiosemicarbazide and carboxylic acid derivatives:

- Thiosemicarbazide Preparation : Hydrazine hydrate reacts with carbon disulfide in ethanol (reflux, 4 h).

- Acylation : Thiosemicarbazide reacts with 4-(3-nitrobenzoyl)piperazine-1-carbonyl chloride (generated in situ from piperazine and triphosgene).

- Cyclization : Polyphosphate ester (PPE) catalyzes cyclodehydration (100°C, 6 h) to form 5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol.

Key Spectroscopic Signatures (Predicted) :

- IR : 3250 cm⁻¹ (N-H stretch, thiosemicarbazide), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric)

- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, thiadiazole-H), 7.80–7.40 (m, 4H, nitrobenzoyl), 3.90–3.20 (m, 8H, piperazine)

Synthesis of N-(Furan-2-ylmethyl)-2-bromoacetamide

Amide Coupling

Modifying PMC3998629, furan-2-ylmethylamine reacts with bromoacetyl bromide:

- Reaction Setup : Furan-2-ylmethylamine (1.0 equiv) in dry diethyl ether, cooled to 0°C.

- Acylation : Bromoacetyl bromide (1.1 equiv) added dropwise with stirring (0°C → rt, 2 h).

- Workup : Precipitation with ice-water, filtration yields white crystalline product (mp 393–395 K).

Yield Optimization :

- Solvent : Diethyl ether (77% yield) outperforms THF (63%) or DCM (58%).

- Stoichiometry : 1.1:1 bromoacetyl bromide:amine minimizes diacylation.

Thioether Formation and Final Assembly

Nucleophilic Substitution

The thiol group of 5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol attacks bromoacetamide under basic conditions:

- Deprotonation : Thiol treated with K₂CO₃ in DMF (0°C, 30 min).

- Coupling : N-(Furan-2-ylmethyl)-2-bromoacetamide added (rt, 12 h).

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol/water.

Reaction Monitoring :

- TLC (Rf 0.5 in EtOAc/hexane 1:1) confirms consumption of thiol (Rf 0.3).

- ¹H NMR shows disappearance of thiol proton (δ 1.2 ppm) and emergence of SCH₂CO (δ 3.8 ppm).

Critical Analysis of Synthetic Challenges

Regioselectivity in Thiadiazole Formation

PPE-catalyzed cyclodehydration minimizes byproducts compared to POCl₃-mediated methods. Competing triazole formation (<5%) is suppressed at 100°C.

Piperazine Acylation Control

Boc protection ensures monoacylation (yield 82% vs. 48% without protection). Excess acyl chloride (1.2 equiv) prevents diacylation.

Thioether Stability

Thiol oxidation to disulfide is mitigated by inert atmosphere (N₂) and rapid coupling post-deprotonation.

Green Chemistry Considerations

Q & A

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C for 6–8 hours .

- Piperazine coupling : Reaction of the thiadiazole intermediate with 3-nitrobenzoyl chloride in anhydrous DMF at 0–5°C to avoid side reactions .

- Thioacetamide functionalization : Thiol-alkylation using 2-bromoacetamide derivatives in ethanol with K₂CO₃ as a base, refluxed for 12 hours .

Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography. Yields improve with slow reagent addition and inert atmospheres (N₂/Ar) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d₆) to resolve furan protons (δ 6.2–7.4 ppm), thiadiazole protons (δ 8.1–8.3 ppm), and piperazine signals (δ 3.2–3.8 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and nitrobenzoyl groups (δ 148–152 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) with <2 ppm error. Fragmentation patterns validate the thiadiazole and acetamide moieties .

- Infrared Spectroscopy (IR) : Key peaks include ν(N–H) at 3300–3400 cm⁻¹ (amide), ν(C=O) at 1680–1700 cm⁻¹, and ν(NO₂) at 1520–1550 cm⁻¹ .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy at λ_max (e.g., 270 nm for nitrobenzoyl). Centrifuge suspensions (10,000 rpm, 10 min) to remove particulates .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Adjust storage to −20°C under desiccation if decomposition exceeds 5% .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

- Assay Standardization : Use validated cell lines (e.g., HeLa for anticancer studies) and normalize results to positive controls (e.g., doxorubicin). Replicate assays in triplicate with blinded analysis to minimize bias .

- Mechanistic Profiling : Perform target engagement studies (e.g., enzyme inhibition assays for kinase targets) and correlate with cellular activity. Use siRNA knockdown to confirm target specificity .

- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate datasets, adjusting for variables like cell passage number and solvent concentrations .

Q. What strategies are recommended for designing analogs to improve selectivity against off-target enzymes?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the nitrobenzoyl group (e.g., replace –NO₂ with –CF₃) to reduce electrophilicity and off-target binding. Test analogs in enzyme panels (e.g., Eurofins KinaseProfiler) .

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (PDB: 1ATP). Prioritize analogs with lower binding energies (<−8 kcal/mol) and hydrogen bonds to catalytic lysine residues .

- Pharmacokinetic Optimization : Introduce PEGylated side chains to enhance solubility or methyl groups to block metabolic hotspots (e.g., CYP3A4 oxidation sites) .

Q. How can researchers validate the proposed mechanism of action involving thiadiazole-mediated enzyme inhibition?

Methodological Answer:

- Biochemical Assays : Measure IC₅₀ values against purified enzymes (e.g., topoisomerase II) using fluorescence-based kits (e.g., TopoGEN). Include pre-incubation steps (30 min, 37°C) to assess time-dependent inhibition .

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 2 hours), lyse, and heat (37–65°C). Western blotting quantifies stabilized target proteins .

- X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., PDB deposition) to resolve binding modes. Refine structures using PHENIX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.